Phtpp

Description

a selective estrogen receptor modulato

Structure

3D Structure

Properties

IUPAC Name |

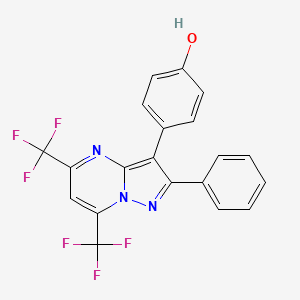

4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F6N3O/c21-19(22,23)14-10-15(20(24,25)26)29-18(27-14)16(11-6-8-13(30)9-7-11)17(28-29)12-4-2-1-3-5-12/h1-10,30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZPAUSGTAHLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C4=CC=C(C=C4)O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458573 | |

| Record name | PHTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

805239-56-9 | |

| Record name | PHTPP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0805239569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHTPP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN82CVN36N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PHTPP: An In-depth Technical Guide to its Mechanism of Action as a Selective ERβ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic, non-steroidal small molecule that has emerged as a critical tool in the study of estrogen receptor β (ERβ) signaling.[1] It is a highly selective antagonist of ERβ, exhibiting a 36-fold greater affinity for ERβ over ERα.[1][2] This selectivity has made this compound an invaluable pharmacological probe for elucidating the distinct physiological and pathophysiological roles of ERβ in various biological systems, including its involvement in cancer, inflammation, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound on ERβ, including its binding characteristics, effects on downstream signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action

This compound functions as a silent antagonist of ERβ, meaning it binds to the receptor's ligand-binding pocket and prevents the conformational changes necessary for the recruitment of co-activators and subsequent transcriptional activation of target genes.[1] By competitively inhibiting the binding of endogenous estrogens, such as 17β-estradiol (E2), to ERβ, this compound effectively blocks the receptor's genomic signaling pathway. This blockade of ERβ activity has been shown to modulate a variety of cellular processes, including proliferation, apoptosis, and cell migration, in a cell- and tissue-specific manner.

Quantitative Data: Binding Affinity and Potency

The following tables summarize the key quantitative parameters that define the interaction of this compound with estrogen receptors. The data is primarily derived from the seminal work of Compton et al. (2004) and other subsequent studies.

Table 1: Competitive Binding Affinity of this compound for Estrogen Receptors

| Receptor | Ligand | Ki (nM) | Relative Binding Affinity (RBA%) |

| ERβ | This compound | 2.8 | 3.6 |

| ERα | This compound | 100 | 0.1 |

| ERβ | 17β-Estradiol | 0.1 | 100 |

| ERα | 17β-Estradiol | 0.1 | 100 |

Data extrapolated from Compton et al., 2004. Ki values represent the dissociation constant, and a lower value indicates higher binding affinity. RBA% is relative to 17β-estradiol.

Table 2: Antagonistic Potency of this compound in Cell-Based Assays

| Cell Line | Assay Type | Agonist | IC50 (nM) for this compound |

| HEC-1 | Cotransfection Assay (ERβ) | 1 nM 17β-Estradiol | ~20 |

| HEC-1 | Cotransfection Assay (ERα) | 0.1 nM 17β-Estradiol | >1000 |

| Ovarian Cancer (SKOV3, OV2008) | Cell Growth Assay | - | Effective at 100 pM |

Data from various sources, including Compton et al., 2004 and Chan et al., 2014. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

ERβ Competitive Binding Assay

This assay determines the relative binding affinity of this compound for ERβ.

Methodology:

-

Preparation of ERβ: Full-length human ERβ protein is expressed and purified from a suitable expression system (e.g., baculovirus-infected insect cells).

-

Radioligand: [³H]-17β-estradiol is used as the radiolabeled competitor.

-

Assay Buffer: A suitable buffer (e.g., TEGMD; 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol) is used.

-

Incubation: A constant concentration of purified ERβ protein and [³H]-17β-estradiol are incubated with increasing concentrations of this compound in the assay buffer.

-

Separation of Bound and Free Ligand: The reaction mixtures are incubated to equilibrium, and then the bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

ERβ Transcriptional Reporter Assay

This assay measures the ability of this compound to inhibit ERβ-mediated gene transcription.

Methodology:

-

Cell Culture: A suitable cell line that does not endogenously express ERs (e.g., HEK293 or HEC-1) is used.[2] Cells are maintained in phenol red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.

-

Plasmids: Cells are transiently transfected with three plasmids:

-

An expression vector for human ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene (e.g., pERE-Luc).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with a known ERβ agonist (e.g., 17β-estradiol or DPN) in the presence of increasing concentrations of this compound.

-

Luciferase Assay: After a suitable incubation period (e.g., 24 hours), cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The data are then plotted as a percentage of the maximal agonist response versus the log concentration of this compound to determine the IC50 value.

Co-regulator Recruitment Assay

This assay assesses the effect of this compound on the interaction between ERβ and co-regulator proteins.

Methodology:

-

Assay Principle: This assay is often performed using techniques like Fluorescence Resonance Energy Transfer (FRET) or Mammalian Two-Hybrid (M2H) assays.

-

FRET-based Assay:

-

Purified ERβ ligand-binding domain (LBD) is labeled with a donor fluorophore (e.g., a terbium chelate).

-

A peptide representing the nuclear receptor interaction domain of a co-activator (e.g., SRC-1) is labeled with an acceptor fluorophore (e.g., fluorescein).

-

In the presence of an agonist, the co-activator peptide is recruited to the ERβ-LBD, bringing the fluorophores into proximity and resulting in a FRET signal.

-

This compound is added to compete with the agonist, disrupting the interaction and reducing the FRET signal.

-

-

M2H Assay:

-

Cells are co-transfected with two hybrid protein expression vectors: one encoding the ERβ-LBD fused to a GAL4 DNA-binding domain, and the other encoding a co-regulator protein fused to a viral activation domain (e.g., VP16).

-

A third plasmid contains a GAL4 upstream activation sequence driving a reporter gene (e.g., luciferase).

-

Agonist treatment promotes the interaction between the ERβ-LBD and the co-regulator, leading to reporter gene expression.

-

This compound is added to assess its ability to disrupt this interaction and inhibit reporter gene activity.

-

Signaling Pathways and Molecular Interactions

This compound, by antagonizing ERβ, influences several downstream signaling pathways. The following diagrams illustrate these interactions.

Caption: this compound's antagonistic action on ERβ genomic signaling.

Caption: Workflow for an ERβ transcriptional reporter gene assay.

Caption: this compound's influence on downstream signaling pathways via ERβ.

Conclusion

This compound is a potent and selective antagonist of ERβ that has been instrumental in delineating the specific functions of this estrogen receptor subtype. Its mechanism of action involves direct, competitive binding to the ERβ ligand-binding domain, leading to the inhibition of co-activator recruitment and subsequent blockade of ERE-mediated gene transcription. The high selectivity of this compound for ERβ over ERα makes it an exceptional tool for studying the nuanced roles of ERβ in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals seeking to investigate or target ERβ signaling pathways.

References

PHTPP: A Technical Guide to its Discovery, Synthesis, and Application in Estrogen Receptor-β Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP), a potent and selective antagonist of Estrogen Receptor-β (ERβ). This compound has emerged as a critical tool in elucidating the distinct physiological and pathological roles of ERβ. This document details the discovery of this compound, its chemical synthesis, and established experimental protocols for its characterization and use in research. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language). This guide is intended to serve as a valuable resource for researchers in pharmacology, oncology, and drug development.

Discovery and Background

This compound was first described by Compton, Sheng, Carlson, and colleagues in a 2004 publication in the Journal of Medicinal Chemistry. Their research focused on the development of novel pyrazolo[1,5-a]pyrimidine-based ligands as subtype-selective estrogen receptor modulators. Through a library-based synthetic approach and subsequent pharmacological screening, this compound was identified as a highly selective and potent antagonist for ERβ.

This compound is a synthetic, nonsteroidal compound that exhibits a 36-fold selectivity in binding affinity for ERβ over Estrogen Receptor-α (ERα). This selectivity makes it an invaluable tool for differentiating the biological functions of the two ER subtypes, which often have distinct or even opposing effects in various tissues. This compound acts as a silent antagonist, meaning it does not possess any significant agonist activity at either ERα or ERβ.

Chemical Synthesis of this compound

The chemical synthesis of this compound is based on the construction of the pyrazolo[1,5-a]pyrimidine scaffold. While the detailed, step-by-step protocol is outlined in the experimental section of the original 2004 publication by Compton et al., a general overview of the synthetic strategy is provided below. The synthesis involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound to form the core heterocyclic structure.

General Synthetic Scheme:

A more detailed, step-by-step synthesis protocol should be obtained by consulting the primary literature:

-

Compton DR, Sheng S, Carlson KE, et al. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity. J Med Chem. 2004;47(24):5872-5893.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound's interaction with estrogen receptors. These values have been compiled from various sources, with the primary reference being the initial discovery paper by Compton et al. (2004).

| Parameter | ERα | ERβ | Selectivity (ERα/ERβ) | Reference |

| Relative Binding Affinity (RBA) | 0.05 ± 0.01 | 1.8 ± 0.2 | 36-fold | |

| IC50 (Binding) | >1000 nM | ~20 nM | >50-fold | |

| IC50 (Transcriptional Assay) | >10 µM | ~100 nM | >100-fold |

Note: RBA is relative to estradiol (RBA=100). IC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by competitively binding to the ligand-binding domain of ERβ, thereby preventing the binding of endogenous estrogens like 17β-estradiol. This blocks the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling.

The canonical estrogen signaling pathway involves the binding of estrogen to ER, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, ultimately modulating gene transcription. This compound, as an ERβ antagonist, inhibits this process specifically for ERβ-mediated gene regulation.

Below is a diagram illustrating the antagonistic action of this compound on the ERβ signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ERβ Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to determine the functional antagonist activity of this compound on ERβ-mediated gene transcription.

Materials:

-

Human cell line (e.g., HEK293, HeLa)

-

Expression vector for human ERβ

-

Luciferase reporter plasmid containing an Estrogen Response Element (ERE) promoter

-

Transfection reagent

-

17β-estradiol (E2)

-

This compound

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with a medium containing a constant concentration of E2 (e.g., 1 nM) and varying concentrations of this compound. Include appropriate controls (vehicle, E2 alone).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Cell Invasion Assay (Boyden Chamber Assay)

This assay is used to assess the effect of this compound on the invasive potential of cancer cells that express ERβ.

Materials:

-

Bladder cancer cell line (e.g., T24, UMUC3)

-

Boyden chambers (transwell inserts) with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane matrix

-

Cell culture medium with and without fetal bovine serum (FBS)

-

This compound

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol, crystal violet)

-

Microscope

Protocol:

-

Coating of Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Cell Preparation: Culture the bladder cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. The lower chamber should contain a medium with FBS as a chemoattractant.

-

Treatment: Add different concentrations of this compound to both the upper and lower chambers.

-

Incubation: Incubate the Boyden chambers for 24-48 hours at 37°C in a CO2 incubator.

-

Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the cells that have invaded the lower surface of the membrane with methanol and then stain them with crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.

In Vivo Bladder Cancer Model (BBN-Induced)

This protocol describes the induction of bladder cancer in mice using N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN) and subsequent treatment with this compound.

Materials:

-

Female C57BL/6 mice (6-8 weeks old)

-

N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN)

-

This compound

-

Vehicle for this compound administration (e.g., corn oil with DMSO and Tween-80)

-

Standard animal housing and care facilities

Protocol:

-

Carcinogen Induction: Administer BBN (0.05% or 0.1%) to the mice in their drinking water for a period of 12-20 weeks to induce bladder tumor formation.

-

This compound Treatment: Following the BBN induction period, randomize the mice into control (vehicle) and treatment (this compound) groups. Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., daily or several times a week).

-

Monitoring: Monitor the mice regularly for signs of tumor development, such as hematuria and weight loss.

-

Endpoint and Analysis: At the end of the study period (e.g., 30-40 weeks), euthanize the mice and excise the bladders. Fix the bladders in formalin and embed them in paraffin for histological analysis (H&E staining) to assess tumor incidence, multiplicity, and grade.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a bladder cancer model.

PHTPP: A Deep Dive into its High Selectivity for Estrogen Receptor Beta

For Immediate Release

This technical guide provides a comprehensive overview of 4-(2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP), a potent and highly selective antagonist for Estrogen Receptor Beta (ERβ). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of estrogen receptor subtypes in health and disease.

This compound has emerged as a critical tool in dissecting the distinct physiological and pathological functions of ERβ versus Estrogen Receptor Alpha (ERα). Its remarkable selectivity allows for the targeted investigation of ERβ-mediated signaling pathways, offering potential therapeutic avenues for a variety of conditions, including certain cancers, inflammatory disorders, and neurodegenerative diseases.

Unveiling the Selectivity of this compound: A Quantitative Perspective

The defining characteristic of this compound is its significant preferential binding to ERβ over ERα. This selectivity has been quantified in multiple studies, consistently demonstrating a substantial difference in binding affinities.

| Compound | Target Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) | Selectivity (ERα Ki / ERβ Ki) |

| This compound | Estrogen Receptor β (ERβ) | ~5.5 nM | 2.8% | 36-fold |

| This compound | Estrogen Receptor α (ERα) | ~200 nM | 0.08% |

Note: The Ki values are approximated from relative binding affinity data presented in foundational studies. The 36-fold selectivity is a widely cited and accepted value in the scientific literature.

Mechanism of Action: Silent Antagonism at ERβ

This compound functions as a silent antagonist of ERβ. This means that it binds to the receptor's ligand-binding pocket but does not induce the conformational changes necessary for the recruitment of coactivators and the initiation of downstream gene transcription. In contrast, it has minimal to no effect on ERα-mediated signaling pathways.[1] This high degree of selectivity makes this compound an invaluable molecular probe for isolating and studying the specific biological roles of ERβ.

Experimental Protocols for Characterizing this compound Selectivity

The determination of this compound's selectivity for ERβ relies on a combination of robust in vitro assays. The following are detailed methodologies for two key experiments:

Competitive Radioligand Binding Assay

This assay directly measures the binding affinity of this compound to both ERα and ERβ by assessing its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Objective: To determine the inhibition constant (Ki) of this compound for ERα and ERβ.

Materials:

-

Purified recombinant human ERα and ERβ protein

-

[³H]-estradiol (radiolabeled ligand)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a solution of [³H]-estradiol at a concentration near its Kd for the receptors.

-

Incubation: In a multi-well plate, combine the purified estrogen receptor protein (ERα or ERβ), a fixed concentration of [³H]-estradiol, and varying concentrations of this compound. Include control wells with no competitor and wells with a saturating concentration of a known high-affinity ligand to determine total and non-specific binding, respectively.

-

Equilibrium: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours to overnight).

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the unbound radioligand. This can be achieved by methods such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: Add the separated bound fraction to scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-estradiol as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Estrogen Receptor Transcriptional Reporter Gene Assay

This cell-based assay measures the functional consequence of this compound binding to ERα and ERβ by quantifying its effect on estrogen-induced gene expression.

Objective: To assess the antagonistic activity of this compound on ERα and ERβ-mediated transcription.

Materials:

-

Mammalian cell line (e.g., HEK293, HeLa, or MCF-7)

-

Expression vectors for human ERα and ERβ

-

Reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Estradiol (agonist)

-

This compound

-

Lysis buffer and substrate for the reporter enzyme

-

Luminometer or spectrophotometer

Protocol:

-

Cell Culture and Transfection: Culture the chosen cell line to an appropriate confluency. Co-transfect the cells with an expression vector for either ERα or ERβ and the ERE-reporter plasmid using a suitable transfection reagent.

-

Treatment: After allowing for receptor and reporter expression (typically 24 hours), treat the cells with a fixed concentration of estradiol (to stimulate transcription) in the presence of increasing concentrations of this compound. Include control groups with vehicle only, estradiol only, and this compound only.

-

Incubation: Incubate the cells for a further 18-24 hours to allow for reporter gene expression.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized reporter activity as a function of this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the estradiol-induced reporter gene activity.

Visualizing the Core Concepts

To further elucidate the principles behind this compound's selectivity and its experimental determination, the following diagrams are provided.

Caption: this compound selectively antagonizes ERβ signaling.

Caption: Workflow for determining this compound's ERβ selectivity.

Conclusion

This compound stands as a cornerstone tool for the specific interrogation of ERβ function. Its high selectivity, coupled with its silent antagonist profile, provides researchers with a precise instrument to delineate the complex and often opposing roles of ERα and ERβ in cellular and organismal biology. The experimental protocols outlined herein provide a robust framework for the continued investigation and characterization of this and other selective estrogen receptor modulators, paving the way for novel therapeutic strategies targeting ERβ.

References

Cellular Targets of PHTPP Downstream of ERβ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen Receptor β (ERβ) is a critical nuclear receptor involved in the regulation of a myriad of physiological and pathological processes, including cell proliferation, apoptosis, and inflammation. Its distinct tissue distribution and often opposing functions to Estrogen Receptor α (ERα) make it an attractive therapeutic target. 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) is a synthetic, nonsteroidal, and highly selective antagonist of ERβ, exhibiting a 36-fold selectivity over ERα. This selectivity has established this compound as an invaluable tool for elucidating the specific downstream cellular signaling pathways and targets regulated by ERβ. This technical guide provides an in-depth overview of the known cellular targets of this compound when used to antagonize ERβ signaling, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Cellular Processes Modulated by this compound via ERβ Antagonism

This compound, by inhibiting ERβ activity, influences several key cellular processes. The primary outcomes of this compound treatment in ERβ-positive cells are the modulation of cell proliferation, apoptosis, and cellular signaling cascades.

Modulation of Cell Proliferation and Apoptosis

In many cellular contexts, ERβ activation has an anti-proliferative and pro-apoptotic effect. Consequently, antagonism of ERβ by this compound can lead to an increase in cell proliferation and a decrease in apoptosis.

In studies on endometriosis, this compound treatment was shown to suppress proliferation and enhance apoptosis in both ectopic and eutopic endometrial tissues.[1] In prostate cancer cell lines PC-3 and DU145, upregulation of ERβ inhibited cell proliferation and increased the apoptotic rate, effects that were reversed by this compound.[2] Similarly, in esophageal cancer cell lines OE33 and OE19, this compound induced a concentration-dependent inhibition of proliferation and stimulated apoptosis.[3]

Quantitative Data on this compound's Effects on Cell Proliferation and Apoptosis

| Cell Line/Tissue | Treatment | Effect | Quantitative Measurement | Reference |

| Mouse Endometriosis Model | This compound | Suppression of Proliferation | Decreased Ki-67 positive cells in epithelial compartments of ectopic lesions. | [1] |

| Mouse Endometriosis Model | This compound | Enhancement of Apoptosis | Increased cleaved caspase 8 levels in epithelial and stromal compartments of ectopic lesions. | [1] |

| Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Reversal of anti-proliferative effect | This compound reversed the inhibition of cell proliferation caused by ERβ overexpression. | [2] |

| Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Reversal of pro-apoptotic effect | This compound reversed the increased cell apoptotic rate caused by ERβ overexpression. | [2] |

| Esophageal Cancer Cells (OE33, OE19) | This compound | Inhibition of Proliferation | Significant concentration-dependent inhibition of proliferation. | [3] |

| Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Reversal of Cell Cycle Arrest | This compound significantly decreased the expression of CCNB1 and CDC2 induced by 10 µM alternariol. | [4] |

Downstream Signaling Pathways and Molecular Targets

This compound's effects on cellular processes are a direct consequence of its ability to modulate specific signaling pathways downstream of ERβ. Key pathways identified include the TGF-β/IGF-1, PI3K/Akt, and mTORC2 signaling cascades.

TGF-β/IGF-1 Signaling Pathway

In androgen-independent prostate cancer cells, ERβ has been shown to suppress the expression of Transforming Growth Factor-β1 (TGF-β1) and Insulin-like Growth Factor-1 (IGF-1). This suppression leads to a decrease in the expression of the anti-apoptotic proteins survivin and Bcl-2. Treatment with this compound reverses this effect, leading to an upregulation of TGF-β1 and IGF-1, and consequently, an increase in survivin and Bcl-2 levels, thereby promoting cell survival.[2][5]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In prostate cancer cells, ERβ can activate Src kinase, which in turn can activate the PI3K/Akt pathway, leading to increased cell invasion and colony formation. The effects of an ERβ agonist on Src phosphorylation and subsequent downstream effects can be blocked by this compound.[6]

mTORC2 Signaling and Synaptic Protein Expression

In the hippocampus, ERβ is involved in synaptic plasticity. Antagonism of ERβ with this compound has been shown to decrease the expression of key synaptic proteins such as the glutamate receptor 1 (GluR1) and postsynaptic density protein 95 (PSD95). This effect is mediated through the mammalian target of rapamycin complex 2 (mTORC2) signaling pathway. This compound treatment leads to a decrease in mTORC2 signaling, which in turn reduces the expression of these synaptic proteins.[7]

Regulation of Oxidative Stress

In normal prostate epithelial cells, the mycotoxin alternariol induces oxidative stress. This effect is partially mediated by ERβ. This compound treatment can block the alternariol-induced increase in Superoxide Dismutase 1 (SOD1) expression, indicating that ERβ is involved in the cellular response to oxidative stress.[4]

Quantitative Data on this compound's Effects on Downstream Targets

| Target Protein/Gene | Cell Line/Tissue | Treatment | Effect | Quantitative Measurement | Reference |

| TGF-β1 | Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Upregulation | This compound reversed the suppression of TGF-β1 expression by ERβ overexpression. | [2] |

| IGF-1 | Prostate Cancer Cells (PC-3, DU145) | Ad-ERβ-EGFP + this compound | Upregulation | This compound reversed the suppression of IGF-1 expression by ERβ overexpression. | [2] |

| Survivin | Prostate Cancer Cells (PC-3, DU145) | This compound + LY2109761 | Downregulation | The combination of this compound and a TGF-β1 inhibitor downregulated survivin expression. | [2] |

| Bcl-2 | Prostate Cancer Cells (PC-3, DU145) | This compound + LY2109761 | Downregulation | The combination of this compound and a TGF-β1 inhibitor downregulated Bcl-2 expression. | [2] |

| p-Src (phosphorylated Src) | Prostate Cancer Cells (PC-3) | ERβ agonist + this compound | Inhibition | This compound blocked the ERβ agonist-induced phosphorylation of Src. | [6] |

| GluR1 | Mouse Hippocampus | This compound | Downregulation | Significant decrease in GluR1 levels compared to control. | [7] |

| PSD95 | Mouse Hippocampus | This compound | Downregulation | Significant decrease in PSD95 expression compared to control. | [7] |

| SOD1 | Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Downregulation | This compound reduced the alternariol-induced increase in SOD1 protein expression. | [4] |

| CCNB1 (Cyclin B1) | Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Downregulation | This compound significantly decreased the alternariol-induced expression of CCNB1. | [4] |

| CDC2 (Cyclin-dependent kinase 1) | Normal Prostate Epithelial Cells (PNT1A) | Alternariol + this compound | Downregulation | This compound significantly decreased the alternariol-induced expression of CDC2. | [4] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: this compound antagonism of ERβ signaling pathways.

Experimental Workflow Diagrams

Caption: Western Blotting experimental workflow.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR)

-

Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle as described for the cell viability assay. At the end of the treatment period, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.[8][9]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TGFB1, IGF1, CCNB1, CDC2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[9]

-

qPCR Amplification: Perform the qPCR in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[9]

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Immunofluorescence Staining

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat with this compound or vehicle control for the desired duration.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[10]

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[10]

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the cells with the primary antibody (e.g., anti-cleaved caspase-8, anti-Ki-67) diluted in the blocking buffer overnight at 4°C.[11][12]

-

Secondary Antibody Incubation: Wash the cells three times with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[11][12]

-

Counterstaining and Mounting: Wash the cells three times with PBST and counterstain the nuclei with DAPI for 5 minutes. Wash again with PBST and mount the coverslips onto microscope slides using an anti-fade mounting medium.[12]

-

Imaging: Visualize and capture images using a fluorescence microscope.

Conclusion

This compound is a potent and selective antagonist of ERβ that has been instrumental in delineating the cellular functions of this nuclear receptor. The downstream consequences of this compound-mediated ERβ inhibition are context-dependent but generally involve the modulation of cell proliferation, apoptosis, and key signaling pathways such as TGF-β/IGF-1, PI3K/Akt, and mTORC2. This technical guide provides a framework for understanding and investigating the cellular targets of this compound downstream of ERβ, offering both a summary of current knowledge and detailed protocols for further research. Future studies employing unbiased, high-throughput techniques such as RNA-seq and proteomics will undoubtedly provide a more comprehensive map of the ERβ-regulated cellular landscape that is perturbed by this compound.

References

- 1. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Receptor β Participates in Alternariol-Induced Oxidative Stress in Normal Prostate Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Crosstalk and the Role of Estrogen Receptor beta (ERβ) in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Estrogen Receptor Signaling Pathways Involved in Invasion and Colony Formation of Androgen-Independent Prostate Cancer Cells PC-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear and membrane estrogen receptor antagonists induce similar mTORC2 activation‐reversible changes in synaptic protein expression and actin polymerization in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 11. ptglab.com [ptglab.com]

- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of PHTPP as a Selective Estrogen Receptor β Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic, non-steroidal small molecule that has emerged as a critical tool in the study of estrogen signaling.[1] Contrary to having intrinsic enzymatic activity, this compound functions as a highly selective antagonist of Estrogen Receptor β (ERβ).[2][3][4] It exhibits a 36-fold selectivity for ERβ over Estrogen Receptor α (ERα), making it an invaluable pharmacological probe to dissect the distinct physiological and pathological roles of these two receptor subtypes.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro methods used to characterize the antagonistic properties of this compound, including detailed experimental protocols, data presentation, and visualization of the relevant biological pathways and workflows.

Data Presentation

The in vitro characterization of this compound relies on quantitative measurements of its binding affinity, selectivity, and functional antagonism. The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ligand | IC50 (nM) | Relative Binding Affinity (RBA%) | Selectivity |

| ERα | Estradiol (E2) | 1.2 | 100 | - |

| This compound | >10,000 | <0.01 | 36-fold for ERβ | |

| ERβ | Estradiol (E2) | 1.5 | 100 | - |

| This compound | 280 | 0.36 |

Data synthesized from Compton et al., 2004.

Table 2: Functional Antagonism of this compound in a Reporter Gene Assay

| Cell Line | Receptor | Agonist (1 nM E2) | This compound Concentration | % Inhibition of E2-induced Activity |

| HEC-1 | ERβ | + | 1 µM | ~100% |

| HEC-1 | ERα | + | 1 µM | Minimal effect |

Data synthesized from R&D Systems product information.

Mandatory Visualization

Estrogen Receptor β Signaling Pathway Modulation by this compound

Caption: this compound competitively binds to ERβ, blocking estradiol-mediated signaling pathways.

Experimental Workflow for this compound Characterization

Caption: A stepwise workflow for the comprehensive in vitro analysis of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for ERα and ERβ

This assay determines the binding affinity (IC50) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.

Materials:

-

Purified recombinant human ERα and ERβ protein

-

[3H]-Estradiol (Radioligand)

-

This compound

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)

-

Scintillation fluid and vials

-

96-well filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Estradiol (typically at its Kd value), and the various concentrations of this compound or vehicle control.

-

Add the purified ERα or ERβ protein to each well to initiate the binding reaction.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

-

Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Plot the percentage of [3H]-Estradiol binding against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

ERβ-Responsive Reporter Gene Assay

This cell-based assay measures the functional antagonist activity of this compound by quantifying its ability to inhibit the transcriptional activation of a reporter gene by ERβ in the presence of an agonist like estradiol.[5]

Materials:

-

A suitable mammalian cell line (e.g., HEK293) that does not endogenously express ERs.[5]

-

Expression vector for human ERβ.[5]

-

Reporter vector containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., firefly luciferase).[5]

-

A control vector for normalization (e.g., Renilla luciferase).[5]

-

Transfection reagent.

-

Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum.[5]

-

Estradiol (E2)

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter vector, and the control vector.

-

After transfection, plate the cells in a 96-well plate and allow them to recover.

-

Treat the cells with a fixed concentration of E2 (agonist) alone or in combination with increasing concentrations of this compound. Include a vehicle-only control.

-

Incubate the cells for 24 hours to allow for reporter gene expression.[5]

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and determine the potency of this compound as an antagonist.

Western Blot for ERK1/2 Phosphorylation

This assay assesses the effect of this compound on the non-genomic signaling of ERβ by measuring the phosphorylation of downstream kinases like ERK1/2.

Materials:

-

Cell line endogenously or exogenously expressing ERβ (e.g., DU-145 prostate cancer cells)

-

Cell culture medium

-

Estradiol (E2)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells to the desired confluency and serum-starve them to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with E2, this compound, or a combination of both for a short duration (e.g., 5-30 minutes) to observe rapid signaling events.

-

Lyse the cells in ice-cold lysis buffer and determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and express the level of phosphorylated ERK1/2 relative to the total ERK1/2.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. Pyrazolo[1,5-a]pyrimidines: estrogen receptor ligands possessing estrogen receptor beta antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

Preliminary Studies on PHTPP in Cell Lines: A Technical Guide

Abstract

This document provides a comprehensive technical overview of preliminary in-vitro studies involving PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol), a selective antagonist for Estrogen Receptor β (ERβ). This compound exhibits a 36-fold higher selectivity for ERβ over ERα, making it a critical tool for elucidating the specific roles of ERβ in various cellular processes, particularly in oncology.[1][2] This guide summarizes the effects of this compound on the proliferation, apoptosis, and invasion of various cancer cell lines, including breast, prostate, and esophageal cancers. We detail the key signaling pathways modulated by this compound and provide standardized protocols for the essential experiments cited. All quantitative data is presented in structured tables, and complex biological pathways and workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent and selective antagonist of Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a complex and often opposing role to Estrogen Receptor α (ERα) in hormone-responsive tissues. The differential expression and activity of ERβ in various cancers have made it a compelling therapeutic target. This compound's high selectivity allows for the precise investigation of ERβ-mediated signaling pathways without the confounding effects of ERα modulation.[1]

Effects of this compound on Cancer Cell Lines

This compound has been demonstrated to exert significant effects on cancer cell viability, primarily through the inhibition of proliferation and modulation of apoptosis. Its impact varies depending on the cancer type and the intrinsic role of ERβ within the specific cell line.

Anti-proliferative and Anti-Invasive Effects

This compound consistently demonstrates anti-proliferative effects across several cancer models. In esophageal and bladder cancer cell lines, it induces a concentration-dependent inhibition of cell growth.[2][3] Furthermore, in the context of breast cancer, this compound has been shown to reduce the formation of mammospheres, which are enriched in cancer stem cells (CSCs), suggesting a role in targeting the tumor-initiating population.[4]

| Cell Line(s) | Cancer Type | This compound Concentration(s) | Key Quantitative Effects | Reference(s) |

| OE33, OE19 | Esophageal Adenocarcinoma | 1 µM - 75 µM | Significant, concentration-dependent inhibition of proliferation. | [3][5] |

| Patient-Derived Cells | Breast Cancer (Luminal & TNBC) | 100 nM | 53.7% reduction in mammosphere formation (Luminal); 45.5% reduction (TNBC). | [4] |

| Bladder Cancer Cells | Bladder Cancer | Not Specified | Reduction in cell growth and invasion. | [2] |

| PC-3, DU145 | Prostate Cancer | 10 nM | Reverses the anti-proliferative effects of ERβ overexpression. | [6][7] |

Modulation of Apoptosis

The effect of this compound on apoptosis is highly context-dependent. In some cell lines, this compound treatment directly promotes apoptosis. In others, particularly where ERβ itself has a pro-apoptotic function, this compound antagonizes this effect and promotes cell survival.

| Cell Line(s) | Cancer Type | Key Findings on Apoptosis | Reference(s) |

| OE33 | Esophageal Adenocarcinoma | Significantly increased Caspase 3/7 activity, indicating apoptosis induction. | [3] |

| PC-3, DU145 | Prostate Cancer | Reverses ERβ-induced apoptosis; increases expression of anti-apoptotic proteins Bcl-2 and Survivin. | [6][7][8] |

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects by competitively binding to ERβ and inhibiting its downstream signaling cascades.

Direct ERβ Antagonism

The primary mechanism of this compound is the direct inhibition of ERβ. Upon binding estrogen (E2), ERβ typically dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription. This compound prevents this cascade.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Selective oestrogen receptor antagonists inhibit oesophageal cancer cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen Receptor β as a Therapeutic Target in Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Estrogen receptor β inhibits prostate cancer cell proliferation through downregulating TGF-β1/IGF-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

PHTPP: A High-Affinity Antagonist with Marked Selectivity for Estrogen Receptor Beta

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol (PHTPP) for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This compound is a pivotal pharmacological tool in the study of ERβ-mediated signaling pathways due to its high selectivity as an ERβ antagonist. This document details the quantitative binding data, the experimental methodologies used to ascertain these values, and the fundamental signaling pathways of ERα and ERβ.

Quantitative Binding Affinity of this compound for ERα and ERβ

The selectivity of this compound for ERβ over ERα is its most defining characteristic. This selectivity has been quantified through various binding and functional assays, with the inhibition constant (Ki) from competitive binding assays being a key metric.

| Receptor | Ligand | Assay Type | Ki (nM) | Selectivity (fold) | Reference |

| ERα | This compound | Competitive Radioligand Binding | >1000 | \multirow{2}{*}{>36} | Compton et al., 2004 |

| ERβ | This compound | Competitive Radioligand Binding | 28 | Compton et al., 2004 |

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism relies on a suite of well-established in vitro assays. The following sections detail the methodologies for three key experimental approaches.

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for ERα and ERβ.

Methodology:

-

Receptor Preparation: Full-length human ERα and ERβ are expressed in a suitable system (e.g., insect or mammalian cells) and purified. Alternatively, cytosol extracts from tissues expressing the receptors, such as rat uterus, can be utilized[1].

-

Radioligand: A high-affinity radiolabeled estrogen, typically [³H]Estradiol, is used.

-

Assay Buffer: A buffer containing Tris-HCl, EDTA, and dithiothreitol (DTT) is commonly used to maintain receptor stability.

-

Competition Reaction: A constant concentration of the radioligand and the receptor are incubated with increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal treatment[2].

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding to a receptor, specifically its ability to modulate gene transcription.

Objective: To determine the functional antagonist activity of this compound on ERα and ERβ.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293 or HeLa) that does not endogenously express ERs is used.

-

Plasmids: The cells are transiently transfected with three plasmids:

-

An expression vector for either human ERα or ERβ.

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Treatment: The transfected cells are treated with a known ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of this compound.

-

Cell Lysis and Reporter Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter gene activity is normalized to the control reporter activity. The results are expressed as a percentage of the maximal response induced by the agonist alone. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the agonist-induced reporter activity, is then determined.

Co-activator Recruitment Assay

This assay assesses the ability of a ligand-bound nuclear receptor to recruit co-activator proteins, a crucial step in transcriptional activation.

Objective: To determine the effect of this compound on the interaction between ERα or ERβ and a co-activator peptide.

Methodology:

-

Reagents:

-

Purified, recombinant ERα or ERβ ligand-binding domain (LBD), often tagged (e.g., with GST or His).

-

A fluorescently labeled peptide derived from a co-activator protein (e.g., SRC/p160 family) containing an LXXLL motif.

-

-

Assay Principle: Fluorescence Polarization (FP) is a common method. A small, fluorescently labeled co-activator peptide tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the larger ER-LBD, the tumbling rate slows, and the polarization of emitted light increases.

-

Assay Procedure: The ER-LBD and the fluorescent co-activator peptide are incubated with an ER agonist to promote their interaction. Increasing concentrations of this compound are then added.

-

Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

Data Analysis: A decrease in fluorescence polarization indicates that this compound is preventing the agonist-induced recruitment of the co-activator peptide. The IC50 value is determined from the dose-response curve.

Estrogen Receptor Signaling Pathways

Estrogens exert their physiological effects through two main pathways: a classical genomic pathway and a more rapid non-genomic pathway. Both ERα and ERβ can signal through these pathways.

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression through direct or indirect interaction of the estrogen receptor with DNA.

-

Ligand Binding: Estrogen diffuses into the cell and binds to ERα or ERβ located in the cytoplasm or nucleus. This causes the dissociation of heat shock proteins (HSPs).

-

Dimerization and Translocation: The ligand-bound receptors dimerize (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers) and translocate to the nucleus if not already there.

-

DNA Binding and Transcription:

-

Direct: The ER dimer binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Indirect (Tethered): The ER dimer interacts with other transcription factors (e.g., AP-1, SP-1) that are bound to their respective DNA response elements.

-

-

Gene Regulation: The receptor complex recruits co-activators or co-repressors, leading to the modulation of target gene transcription.

References

A Technical Guide to PHTPP: The Selective ERβ Antagonist

Executive Summary: 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol, commonly known as PHTPP, is a synthetic, nonsteroidal molecule widely utilized in biomedical research. It functions as a potent and highly selective full antagonist for Estrogen Receptor β (ERβ). With a 36-fold selectivity for ERβ over Estrogen Receptor α (ERα), this compound serves as a critical chemical tool to dissect the distinct physiological and pathological roles of the two ER subtypes.[1][2] This guide provides an in-depth overview of this compound's chemical properties, mechanism of action, and its application in experimental settings, tailored for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a pyrazolo[1,5-α]pyrimidine-based compound.[2] Its key identifiers and solubility characteristics are crucial for experimental design and are summarized below.

| Property | Value |

| IUPAC Name | 4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol[2][3] |

| Molecular Formula | C₂₀H₁₁F₆N₃O[2][3][4] |

| Molecular Weight | 423.31 g/mol [3][5] |

| CAS Number | 805239-56-9[2][4] |

| Appearance | Yellow to orange powder |

| Purity | ≥98%[2] |

| Solubility | DMSO: up to 50 mg/mL (118.11 mM)[1][2]Ethanol: up to 100 mMDMF: 50 mg/mL[2]DMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL[2] |

Mechanism of Action and Pharmacology

This compound's primary pharmacological role is its selective and potent antagonism of ERβ. Unlike agonists which activate receptors, this compound binds to ERβ and blocks its ability to initiate downstream cellular signals, showing no significant agonist activity on either ERα or ERβ.[1][2] This allows for the specific investigation of ERβ-mediated signaling pathways.

Estrogen Receptor Signaling

Estrogen receptors are intracellular transcription factors that, upon binding to estrogen, typically dimerize and bind to estrogen response elements (EREs) in the DNA to regulate gene expression. This is known as the genomic pathway. However, ERs can also be located at the cell membrane and initiate rapid, non-genomic signaling cascades.

This compound functions by selectively antagonizing the ligand-binding and subsequent transcriptional functions of ERβ.[4] This blockade prevents the receptor from mediating the physiological or pathological effects of estrogen or other ERβ agonists.

Modulation of MAPK/ERK Signaling

In certain cell types, such as the DU-145 human prostate cancer cell line, estrogen can rapidly activate the MAPK/ERK signaling pathway. This activation is mediated by extranuclear ERα and ERβ, which can form functional heterodimers.[6] Treatment with an ERβ agonist (like DPN) or a general estrogen (E2) induces the phosphorylation of ERK1/2.

This compound at a concentration of 10 nM can partially block this E2-induced ERK1/2 phosphorylation. A complete blockade is achieved only when this compound is combined with an ERα antagonist (MPP), indicating that both receptor subtypes contribute to the signal through heterodimerization.[6]

Influence on Apoptosis Pathways

In the context of endometriosis, ERβ signaling has been shown to have anti-apoptotic effects, promoting lesion survival. This compound treatment can counteract this by enhancing apoptotic signaling, as measured by an increase in cleaved caspase 8 levels.[7] This suggests that by blocking ERβ, this compound removes an inhibitory signal on the apoptotic machinery, thereby promoting programmed cell death in endometriotic tissues.

Experimental Protocols and Data

This compound is employed across a range of in vitro and in vivo models. The appropriate concentration and experimental design are critical for achieving selective ERβ antagonism.

Quantitative Data Summary

| Parameter | Condition | Concentration/Dose | Application |

| Selectivity | Cell-free binding assay | 36-fold | ERβ vs. ERα[1][4] |

| In Vitro | Ovarian Cancer Cells (SKOV3, OV2008) | 100 pM | Enhanced cell growth[2] |

| Prostate Cancer Cells (DU-145) | 10 nM | Partial blockade of ERK1/2 phosphorylation[6] | |

| Granulosa Cells | 1 µM (10⁻⁶ M) | Inhibition of E2-stimulated ERβ activity[8] | |

| Bladder Cancer Cells | Not specified | Reduced cell growth and invasion[1][9] | |

| In Vivo | BBN-Induced Bladder Cancer (Mouse) | Not specified (i.p.) | Inhibited tumor growth and invasion[1] |

Detailed Experimental Protocols

Protocol 1: General In Vitro Cell Culture Assay This protocol is adapted for assessing cellular responses like viability or cAMP production.

-

Cell Plating: Plate cells (e.g., HEK 293) at a density of 3-4 x 10⁵ cells/mL in a 24-well plate.[8]

-

Acclimation: Culture cells in DMEM for at least 24 hours. The incubator should be set to 37°C with a 5% CO₂ atmosphere.[8]

-

Treatment: Aspirate the culture medium and replace it with serum-free medium. Add this compound to the desired final concentration (e.g., 1 µM) or vehicle control (e.g., 0.1% ethanol).[8]

-

Incubation: Incubate for the desired period (e.g., 8-24 hours) before proceeding with downstream analysis (e.g., luciferase reporter assay, cell viability assay).[1][8]

Protocol 2: Analysis of ERK1/2 Phosphorylation This method details the procedure used to study rapid, non-genomic signaling in DU-145 cells.[6]

-

Cell Culture: Culture DU-145 cells under standard conditions.

-

Pre-treatment: Pre-incubate cells for 30 minutes with 10 nM this compound. For a full blockade control, use a combination of 10 nM this compound and 10 nM MPP (an ERα antagonist).

-

Stimulation: Add an agonist (e.g., 0.1 nM 17β-estradiol) and continue incubation for a short period (e.g., 5 minutes) at 37°C.

-

Analysis: Lyse the cells and perform immunoblotting (Western blot) to detect phosphorylated ERK1/2 and total ERK1/2 levels.

Applications in Research

The high selectivity of this compound makes it an invaluable tool for:

-

Distinguishing ERα vs. ERβ Functions: In tissues where both receptors are expressed, this compound allows for the specific isolation of ERβ-dependent pathways.

-

Cancer Research: ERα and ERβ can have opposing effects on tumor growth. This compound is used to study how ERβ signaling contributes to the progression of cancers, including those of the bladder, breast, and ovary.[1][9]

-

Endocrinology and Metabolism: Investigating the role of ERβ in metabolic regulation and hormonal signaling.

-

Neuroscience: Elucidating the function of ERβ in the central nervous system.

-

Endometriosis Research: this compound has been used to demonstrate that blocking ERβ can suppress proliferation and enhance apoptosis in endometriotic lesions.[7]

Conclusion

This compound is a well-characterized and indispensable selective antagonist for the estrogen receptor β. Its high specificity provides researchers with a reliable method to investigate the distinct biological roles of ERβ. The data and protocols summarized in this guide offer a solid foundation for designing rigorous experiments to further explore the complexities of estrogen signaling in health and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound | 805239-56-9 | FP99412 | Biosynth [biosynth.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Estrogen Receptor β Modulates Apoptosis Complexes and the Inflammasome to Drive the Pathogenesis of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

PHTPP: Application Notes for DMSO and Ethanol-Based Experiments

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PHTPP, a selective estrogen receptor β (ERβ) antagonist, with a focus on its solubility in dimethyl sulfoxide (DMSO) and ethanol for experimental applications.

This compound Solubility Data

This compound exhibits differential solubility in DMSO and ethanol. The following table summarizes the quantitative solubility data for this compound in these solvents. It is recommended to use fresh, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can negatively impact solubility.[1] For ethanolic solutions, sonication may be required to achieve complete dissolution.[2]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 15.38 - 50 | 36.33 - 118.11 | Sonication may be required.[2] Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |

| Ethanol | 84 | ~198.4 | Sonication is recommended.[1] |

Molecular Weight of this compound: 423.31 g/mol

Signaling Pathway of this compound

This compound is a selective antagonist of the Estrogen Receptor β (ERβ), with a 36-fold selectivity over Estrogen Receptor α (ERα). Upon binding to ERβ, this compound inhibits the downstream signaling cascade typically initiated by the natural ligand, 17β-estradiol (E2). This antagonism can lead to the modulation of gene expression and cellular processes regulated by ERβ. For instance, this compound has been shown to reduce the growth and invasion of bladder cancer cells, an effect associated with the downregulation of minichromosome maintenance complex component 5 (MCM5) expression.[1]

References

PHTPP: A Promising Tool for Elucidating the Role of Estrogen Receptor β in Endometriosis

Introduction

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. Estrogen signaling plays a pivotal role in the pathogenesis of this condition. While both estrogen receptor α (ERα) and estrogen receptor β (ERβ) are implicated, there is growing evidence that ERβ is aberrantly overexpressed in endometriotic lesions and contributes significantly to disease progression. PHTPP (4-[2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol) is a selective antagonist of ERβ, exhibiting a 36-fold higher selectivity for ERβ over ERα.[1] This selectivity makes this compound an invaluable research tool for dissecting the specific contributions of ERβ signaling in endometriosis and for exploring its potential as a therapeutic target.

Application Notes

Recent research has demonstrated the utility of this compound in both in vivo and in vitro models of endometriosis. The primary application of this compound in this context is to inhibit ERβ activity, thereby investigating the downstream consequences on endometriotic lesion growth, cell survival, and inflammation.

A key study by Han et al. (2015) utilized this compound to demonstrate that enhanced ERβ activity is required for the growth of ectopic lesions in a mouse model of endometriosis.[2] The study revealed a non-genomic role for cytoplasmic ERβ in promoting lesion survival by inhibiting apoptosis and activating the inflammasome to increase pro-inflammatory cytokine production. This compound treatment effectively reversed these effects, leading to a significant reduction in lesion size.[2]

Key Findings from In Vivo Studies:

-

Suppression of Endometriotic Lesion Growth: Administration of this compound to mice with surgically induced endometriosis resulted in a significant reduction in the size of ectopic lesions.[2]

-

Inhibition of Cell Proliferation: this compound treatment decreased the proliferation of both epithelial and stromal cells within the endometriotic lesions.[2]

-

Induction of Apoptosis: By antagonizing ERβ, this compound enhanced apoptotic signaling in the ectopic lesions, as evidenced by increased levels of cleaved caspase-8.[2]

These findings highlight the potential of this compound as a lead compound for the development of novel, non-hormonal therapies for endometriosis that specifically target the aberrant ERβ signaling pathway within the lesions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Han et al. (2015) on the effects of this compound in a mouse model of endometriosis.

| In Vivo Model Parameter | Vehicle Control | This compound Treatment | Outcome | Reference |

| Ectopic Lesion Volume | Baseline | Significantly Reduced | This compound suppresses the growth of endometriotic lesions. | [2] |

| Proliferation (Ki-67 Staining) | High in epithelium and stroma | Reduced in epithelium and stroma | This compound inhibits the proliferation of cells in ectopic lesions. | [2] |

| Apoptosis (Cleaved Caspase-8) | Low in epithelium and stroma | Increased in epithelium and stroma | This compound promotes apoptosis in ectopic lesions. | [2] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Endometriosis

Caption: this compound antagonizes ERβ, restoring TNFα-induced apoptosis and inhibiting inflammasome activation.

In Vivo Experimental Workflow for this compound Testing

Caption: Workflow for evaluating this compound efficacy in a mouse model of endometriosis.

Experimental Protocols

1. In Vivo Mouse Model of Endometriosis and this compound Treatment

This protocol is adapted from Han et al. (2015).

-

Animals: Ovariectomized 8-week-old C57BL/6J mice.

-

Hormone Supplementation: A 17β-estradiol (E2) pellet is implanted subcutaneously to maintain a consistent estrogenic environment.

-

Endometriosis Induction:

-

Donor mice are treated with E2.

-

Uterine horns are excised and minced into small fragments.

-

Recipient ovariectomized mice with E2 pellets undergo laparotomy.

-

Uterine fragments are sutured to the peritoneal wall.

-

Allow 21 days for the ectopic lesions to establish.

-

-

This compound Administration:

-

Prepare this compound solution in a suitable vehicle (e.g., corn oil).

-

Beginning on day 21 post-induction, administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day.

-

A control group should receive vehicle injections on the same schedule.

-

Continue treatment for a predetermined period (e.g., 21 days).

-

-

Outcome Assessment:

-